Binding Affinity to BCL6 BTB Domain: A Quantitative Comparator to N-Substituted Analogs
tert-Butyl (4-bromophenyl)carbamate (as part of a larger inhibitor scaffold) exhibits measurable but low binding affinity to the BCL6 BTB domain, with a dissociation constant (Kd) of 1.29 × 10⁵ nM (129 µM) [1]. This value provides a quantitative baseline for structure-activity relationship (SAR) studies comparing N-substituted carbamate analogs. While no direct head-to-head data for the isolated compound versus another analog is available in the same assay, this Kd serves as a reference point for evaluating modifications to the carbamate nitrogen or aryl ring. For comparison, related 4-bromophenyl-containing carbamates in proline-based scaffolds have shown anti-BChE activity with IC₅₀ values of 28.21 µM and 27.38 µM [2], though these data are from a different assay system and are not directly comparable. The BCL6 BTB domain binding data for tert-butyl (4-bromophenyl)carbamate is derived from a microscale thermophoresis assay using recombinant RED-NHS labeled protein [1].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1.29 × 10⁵ nM (129 µM) |
| Comparator Or Baseline | Related 4-bromophenyl carbamates: anti-BChE IC₅₀ = 28.21 µM and 27.38 µM (different assay system) |
| Quantified Difference | Direct difference cannot be calculated due to different assay systems; baseline affinity is low (129 µM) |
| Conditions | Microscale thermophoresis; recombinant RED-NHS labelled BCL6 BTB domain (1 to 129 residues); 10 min incubation |
Why This Matters
Provides a quantitative benchmark for SAR campaigns aimed at optimizing BCL6 inhibitors, allowing procurement decisions based on established binding data.
- [1] BindingDB. BDBM50260534 (CHEMBL4066375). Kd = 1.29E+5 nM for binding to recombinant RED-NHS labelled BCL6 BTB domain by microscale thermophoresis. View Source
- [2] Pizova, H., et al. (2017). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 22(12), 1969. IC50 values for benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate (28.21 µM) and the 2-bromophenyl analog (27.38 µM). View Source
